Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-

Description

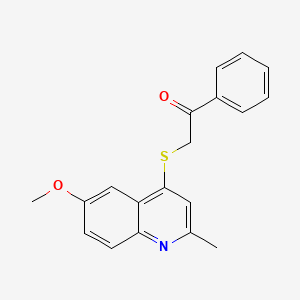

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- is a structurally complex ketone derivative featuring a quinoline moiety linked via a thioether group to a phenyl-substituted ethanone backbone. The quinoline ring is substituted with a methoxy group at position 6 and a methyl group at position 2, which likely influences its electronic properties, solubility, and reactivity.

Properties

CAS No. |

134826-35-0 |

|---|---|

Molecular Formula |

C19H17NO2S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone |

InChI |

InChI=1S/C19H17NO2S/c1-13-10-19(16-11-15(22-2)8-9-17(16)20-13)23-12-18(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |

InChI Key |

LYHQALUOBFIRPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- typically involves the nucleophilic substitution or condensation reaction between a quinoline derivative bearing a suitable leaving group and a thiol or thio compound that introduces the sulfur atom, forming the thioether linkage. The process is generally conducted under controlled conditions to maintain the integrity of sensitive functional groups such as the ketone and methoxy substituents.

Stepwise Synthetic Route

Preparation of the Quinoline Derivative:

The starting material is often 6-methoxy-2-methyl-4-chloroquinoline or a similar halogenated quinoline derivative. The halogen at the 4-position serves as a leaving group for subsequent substitution.Formation of the Thioether Linkage:

The quinoline derivative is reacted with a thiol-containing ethanone derivative, such as 2-mercapto-1-phenylethanone or its equivalent. This reaction proceeds via nucleophilic aromatic substitution (S_NAr) or a related mechanism, where the thiol attacks the electrophilic carbon attached to the leaving group on the quinoline ring, forming the sulfur bridge.-

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.

- Temperature: Moderate heating (e.g., 60–100 °C) is applied to drive the reaction to completion.

- Base: A mild base such as potassium carbonate (K2CO3) or triethylamine may be used to deprotonate the thiol, increasing its nucleophilicity.

Purification:

The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- compound.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying the formation of the thioether bond and the presence of methoxy and methyl groups.

- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the ketone carbonyl stretch (~1700 cm^-1) and C–S bond vibrations.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

- Elemental Analysis: Validates the molecular formula and purity.

Data Table: Typical Reaction Parameters and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Quinoline derivative synthesis | 6-methoxy-2-methylquinoline + halogenation | Various | 50–80 | 4–6 | 75–85 | Halogenation at 4-position |

| Thioether formation | Quinoline derivative + 2-mercapto-1-phenylethanone + base | DMF or DMSO | 80–100 | 6–12 | 65–80 | Nucleophilic substitution step |

| Purification | Recrystallization or chromatography | - | Room temperature | - | - | Purity > 98% |

Research Findings and Notes

- The thioether linkage formation is critical and sensitive to reaction conditions; excessive heat or prolonged reaction times can lead to side reactions or decomposition.

- The methoxy group at the 6-position and the methyl group at the 2-position on the quinoline ring influence the electronic properties, affecting the reactivity during substitution.

- The ketone group in the ethanone moiety remains intact throughout the synthesis, which is essential for the compound's biological activity.

- The compound has been studied for its potential biological activities, including medicinal chemistry applications, due to the quinoline and thioether functionalities.

- Handling precautions include avoiding exposure to moisture and strong oxidizing agents, which may degrade the thioether bond.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether linkage to a thiol group.

Substitution: The methoxy and methyl groups on the quinoline ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- typically involves multiple synthetic routes, often starting with the preparation of the quinoline ring system. Key steps include:

- Formation of the Quinoline Ring: Utilizing appropriate precursors and reaction conditions.

- Introduction of Substituents: Adding methoxy and methyl groups.

- Thioether Linkage Formation: Connecting the phenyl group through a thioether bond.

Scientific Research Applications

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- exhibits significant potential in various research domains:

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions, including oxidation and substitution reactions.

Biology

Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have explored its interactions with biological targets, suggesting potential therapeutic applications.

Medicine

The compound is being investigated for its possible use in treating diseases such as cancer and infections due to its biological activity. The mechanism of action may involve binding to specific enzymes or receptors.

Industry

In industrial applications, Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- is utilized in developing new materials and chemical processes due to its unique chemical properties.

Case Studies

Several studies have been conducted to explore the applications of this compound:

- Anticancer Activity: A study published in a peer-reviewed journal demonstrated the efficacy of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-in inhibiting cancer cell growth through apoptosis induction.

- Antimicrobial Properties: Research has shown that this compound exhibits significant antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.

- Synthetic Chemistry: Investigations into the synthetic routes for this compound have led to improved methods for producing related quinoline derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound can be compared to several structurally related ethanone derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Ethanone Derivatives

Key Differences and Implications

Core Aromatic Systems: The target compound’s quinoline ring (a nitrogen-containing heterocycle) contrasts with the indole in JWH-250 and the benzodioxole in hydroxyacetophenones. Quinoline’s extended π-system may enhance UV absorption or binding affinity in biological systems compared to indole or simpler aromatics . Thienyl groups (as in ) introduce sulfur-based conjugation effects, differing from quinoline’s electronic profile .

Linkage Chemistry :

- The thioether group in the target compound offers greater resistance to acid-catalyzed hydrolysis compared to oxygen-based linkages (e.g., β-O-4 dimer’s ether group) but may be prone to oxidation .

- Sulfonyloxy groups (e.g., ) act as leaving groups, enabling nucleophilic substitutions, whereas the thioether in the target compound may participate in redox reactions .

However, the 6-methoxy-2-methylquinoline system may sterically hinder interactions compared to JWH-250’s planar indole . Hydroxy groups in hydroxyacetophenones () improve water solubility via hydrogen bonding, a feature absent in the target compound’s non-polar thioether .

JWH-250 and related analogs are associated with illicit synthetic cannabinoid production, highlighting regulatory distinctions .

Analytical Differentiation

- FTIR Spectroscopy: The thioether group in the target compound would exhibit distinct C–S stretching vibrations (~600–700 cm⁻¹), absent in oxygen-linked analogs. Quinoline’s aromatic C–N and C=C stretches (~1600 cm⁻¹) further differentiate it from indole or benzodioxole systems .

- Computational Modeling : Density-functional theory (DFT) methods (e.g., B3LYP, ) could predict the target compound’s thermochemical properties, such as bond dissociation energies of the thioether linkage, compared to oxygen analogs .

Biological Activity

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-, also known by its CAS number 134826-35-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- is C19H17NO2S, with a molecular weight of approximately 323.41 g/mol. The compound features a quinoline core, which is known for its bioactive properties.

Biological Activities

1. Antimicrobial Activity

Ethanone derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, quinoline derivatives have shown promising results against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Quinoline Derivative A | 20–40 | S. aureus |

| Quinoline Derivative B | 40–70 | E. coli |

2. Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin biosynthesis, making it a target for skin-whitening agents. Studies have shown that ethanone derivatives can act as tyrosinase inhibitors. For example, certain compounds demonstrate IC50 values in the low micromolar range, indicating potential for cosmetic applications .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound X | 1.8 | Competitive |

| Compound Y | 3.5 | Mixed |

3. Anticancer Potential

Recent investigations into the anticancer properties of quinoline-based compounds suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's ability to interact with specific cellular pathways positions it as a candidate for further development in cancer therapy.

Case Study: In Vitro Evaluation

A study focusing on the synthesis and biological evaluation of quinoline derivatives reported that certain analogs exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function .

The biological activity of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- is largely attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The presence of the quinoline moiety facilitates binding to active sites of enzymes like tyrosinase.

- Cellular Interaction : The compound may penetrate cellular membranes due to its lipophilic nature, allowing it to exert effects on intracellular targets.

Q & A

Q. What synthetic strategies are recommended for introducing the thioether linkage in this compound?

The thioether group (-S-) can be synthesized via nucleophilic substitution or oxidative coupling. For example, reacting a quinolinyl thiol precursor (e.g., 6-methoxy-2-methyl-4-mercaptoquinoline) with a halogenated phenyl ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF). Protection of the quinoline nitrogen may be necessary to avoid side reactions. Characterization of intermediates via HPLC and LC-MS is critical to monitor sulfur incorporation .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), methyl group on quinoline (δ ~2.5 ppm), and aromatic protons split due to substituents.

- High-Resolution Mass Spectrometry (HRMS) : The exact mass (calculated: 323.0606 g/mol for C₂₀H₁₇NO₂S) should match experimental data to confirm molecular formula .

Q. What solvent systems are suitable for crystallization to determine its solid-state structure?

Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) is recommended. Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) can resolve the thioether linkage geometry and confirm regiochemistry .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the computational modeling of this compound’s thermochemical properties?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are effective for predicting bond dissociation energies and redox potentials. Include exact exchange terms (e.g., 20% Hartree-Fock exchange) to improve accuracy for sulfur-containing systems . Basis sets such as 6-311++G(d,p) are recommended for geometry optimization. Compare results with experimental IR/Raman spectra to validate computational models .

Q. How should researchers resolve discrepancies between computational and experimental solubility data?

- Experimental : Measure solubility in DMSO, ethanol, and water using UV-Vis or gravimetric methods. Note that the methoxy group enhances solubility in polar solvents, while the quinoline ring reduces it .

- Computational : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict partition coefficients. Adjust parameters for sulfur and aromatic interactions if deviations exceed 10% .

Q. What strategies address crystallographic disorder in the quinoline moiety during refinement?

- Apply ISOR and DELU restraints in SHELXL to manage thermal motion anisotropy.

- Partition disordered regions into multiple occupancy sites (e.g., methoxy group rotamers) and refine with free variables .

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic and crystallographic data on the thioether bond geometry?

- NMR/IR : If experimental data suggests rotational flexibility (e.g., broad ¹H signals), but crystallography shows a rigid conformation, consider temperature-dependent NMR to probe dynamic behavior.

- DFT vs. XRD : Compare calculated (gas-phase) and observed (solid-state) dihedral angles. Solvent effects or crystal packing forces may explain deviations >5° .

Q. Why might computational predictions of redox potentials disagree with cyclic voltammetry results?

- Solvent Effects : DFT often assumes gas-phase conditions. Incorporate implicit solvation models (e.g., PCM) and validate against experimental electrolyte environments.

- Electron Correlation : For quinoline derivatives, long-range corrected functionals (e.g., ωB97X-D) improve redox potential accuracy by 0.1–0.3 V .

Methodological Tables

Table 1 : Key spectroscopic benchmarks for structural validation.

| Technique | Expected Data | Reference |

|---|---|---|

| HRMS | m/z 323.0606 [M+H]⁺ | |

| ¹H NMR (CDCl₃) | δ 8.2–7.1 (quinoline H), δ 2.5 (CH₃) | |

| X-ray Diffraction | C-S bond length: 1.78–1.82 Å |

Table 2 : Recommended DFT parameters for thermochemical analysis.

| Functional | Basis Set | Application | Error Margin |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Bond dissociation energy | ±2.4 kcal/mol |

| ωB97X-D | def2-TZVP | Redox potential in DMSO | ±0.15 V |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.